molecular formula C9H12BrN B8651836 2-(3-Bromo-5-methylphenyl)ethanamine

2-(3-Bromo-5-methylphenyl)ethanamine

Cat. No.: B8651836
M. Wt: 214.10 g/mol
InChI Key: GCQRMIPMTBWZNY-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylphenyl)ethanamine (CAS 1565333-41-6) is a substituted phenethylamine derivative with the molecular formula C₁₀H₁₄BrN and a molecular weight of 228.130 g/mol . Structurally, it consists of a phenethylamine backbone (a benzene ring attached to an ethylamine chain) substituted with a bromine atom at the 3-position and a methyl group at the 5-position (Figure 1). Its hydrochloride salt (CAS 2227272-47-9) is also documented, enhancing its stability and solubility in certain applications .

This compound shares features with psychoactive phenethylamines (e.g., 2C-x and NBOMe series) but lacks the N-benzyl substitution critical for 5-HT2A receptor agonism in NBOMe derivatives .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(3-bromo-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2-3,11H2,1H3

InChI Key

GCQRMIPMTBWZNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenethylamines

2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine)
  • Substituents : Bromine (4-position), methoxy groups (2,5-positions).
  • Key Differences: Electronic Effects: Methoxy groups are strong electron donors via resonance, increasing polarity compared to the methyl group in 2-(3-Bromo-5-methylphenyl)ethanamine. Lipophilicity: 2C-B’s methoxy groups reduce logP (predicted ~2.1) versus the methyl group in the target compound (predicted logP ~2.8), enhancing the latter’s membrane permeability . Bioactivity: 2C-B is a potent 5-HT2A agonist, whereas the target compound’s meta-bromo substitution and lack of methoxy groups likely reduce receptor affinity .
25B-NBOMe (N-(2-Methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine)
  • Substituents : Bromine (4-position), methoxy groups (2,5-positions), and an N-benzyl moiety.
  • Key Differences :
    • The N-benzyl group in 25B-NBOMe drastically enhances 5-HT2A receptor binding (EC₅₀ ~0.3 nM) compared to the unsubstituted ethylamine chain in the target compound .
    • The para-bromo position in 25B-NBOMe optimizes receptor interactions, whereas the meta-bromo in the target compound may sterically hinder binding .

Brominated Methanamine Derivatives

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3)
  • Substituents : Bromine (2-position), difluoroethoxy group (5-position).
  • Key Differences :
    • The difluoroethoxy group introduces strong electron-withdrawing effects, lowering HOMO energy (-6.2 eV vs. -5.8 eV in the target compound) and increasing electrophilicity .
    • Higher molecular weight (256.08 g/mol ) and polarity reduce lipophilicity (logP ~1.9) compared to the target compound .
(5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine
  • Substituents : Bromine (5- and 3-positions), methoxy group (2-position).
  • The methoxy group enhances polarity, contrasting with the methyl group in the target compound .

Halogenated Ethylamine Derivatives

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine (CAS 885532-51-4)
  • Substituents : Bromine (3-position), chlorine (5-position), methoxy group (2-position).
  • Key Differences :
    • Chlorine substitution increases electronegativity and molecular weight (264.55 g/mol ), altering solubility and reactivity .
    • The methoxy group at the 2-position creates a distinct electronic profile compared to the target’s methyl group .

Physico-Chemical and Quantum Chemical Comparisons

Table 1: Key Molecular Descriptors of Selected Compounds

Compound Molecular Weight (g/mol) logP HOMO (eV) LUMO (eV) Dipole Moment (D)
This compound 228.13 ~2.8 -5.8 -0.9 3.2
2C-B 230.09 ~2.1 -5.5 -0.7 4.5
25B-NBOMe 406.29 ~3.5 -6.0 -1.2 5.8
[2-Bromo-5-(difluoroethoxy)phenyl]methanamine 256.08 ~1.9 -6.2 -1.0 4.1

Notes:

  • HOMO/LUMO : Lower HOMO energy in brominated methanamines suggests greater stability against oxidation .
  • Dipole Moment : Higher values in NBOMe derivatives reflect increased polarity due to methoxy and benzyl groups .

Pharmacological and Regulatory Considerations

  • Receptor Binding : The absence of an N-benzyl group in this compound likely limits 5-HT2A affinity, distinguishing it from controlled NBOMe compounds .
  • Regulatory Status: Not listed in the Nebraska Legislative Bill 808 or analogous controlled substance acts, unlike 2C-B and NBOMe derivatives .
  • Safety : Brominated amines may require precautions for inhalation/contact, as seen in analogous compounds (e.g., 3-(2-bromophenyl)-5-isoxazolemethanamine) .

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